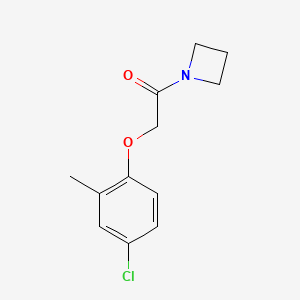
1-(Azetidin-1-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-3-phenylpropan-1-one, commonly known as APVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a powerful stimulant that has gained popularity among drug users due to its euphoric and stimulating effects. However, the scientific community has also shown interest in APVP due to its potential applications in research.
Mecanismo De Acción
APVP acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their synaptic concentrations. This results in the stimulation of the central nervous system and the production of euphoric effects. APVP also acts as a monoamine oxidase inhibitor, leading to an increase in the levels of these neurotransmitters.
Biochemical and physiological effects:
The use of APVP has been shown to result in several biochemical and physiological effects. It can cause an increase in heart rate, blood pressure, and body temperature. APVP can also lead to the release of stress hormones such as cortisol and adrenaline. The long-term use of APVP can result in neurotoxicity and damage to the dopaminergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of APVP in laboratory experiments has several advantages. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, making it a useful tool for investigating the effects of these neurotransmitters on behavior and cognition. However, the use of APVP also has several limitations. It is a synthetic cathinone and is not a natural substance, which limits its relevance to the study of natural systems. The use of APVP also raises ethical concerns due to its potential for abuse and addiction.
Direcciones Futuras
There are several future directions for the study of APVP. One area of research is the investigation of the long-term effects of APVP on the dopaminergic system and the brain. Another area of research is the development of novel therapeutic agents based on the structure of APVP. Further research is also needed to understand the mechanisms underlying the addictive properties of APVP and to develop effective treatments for addiction.
Métodos De Síntesis
The synthesis of APVP involves the reaction of phenylacetone with azetidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of APVP. The synthesis of APVP is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
APVP has been used in several scientific studies as a research tool to investigate the effects of psychoactive substances on the brain and behavior. It has been shown to increase the release of dopamine and norepinephrine, leading to its stimulating effects. APVP has also been used to study the effects of cathinones on the cardiovascular system and to investigate the potential therapeutic uses of these compounds.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(13-9-4-10-13)8-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYFESSWKFHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-3-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)







![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
